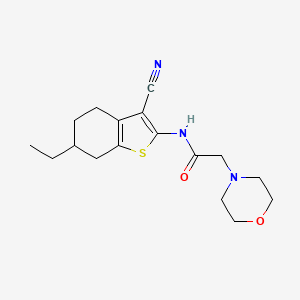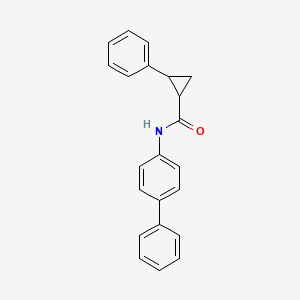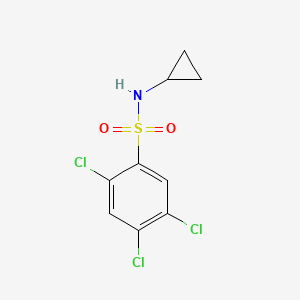![molecular formula C16H25Cl2NO2 B5404501 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride](/img/structure/B5404501.png)
4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology. This compound is commonly referred to as 'MCL-1 inhibitor' and has been found to have a promising role in the treatment of cancer.
作用機序
The mechanism of action of 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride involves the inhibition of MCL-1 protein. MCL-1 is an anti-apoptotic protein that is overexpressed in several types of cancer. The inhibition of MCL-1 leads to the induction of apoptosis in cancer cells, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride has several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy. Additionally, this compound has been found to have minimal toxicity in normal cells, making it a promising therapeutic approach for the treatment of cancer.
実験室実験の利点と制限
One of the major advantages of using 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride in lab experiments is its ability to selectively inhibit MCL-1 protein, which is overexpressed in several types of cancer. Additionally, this compound has been found to have minimal toxicity in normal cells, making it a safe and effective therapeutic approach for the treatment of cancer. However, one of the limitations of using this compound in lab experiments is its high cost of synthesis, which can limit its availability for research purposes.
将来の方向性
Several future directions can be explored in the field of scientific research related to 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride. One of the most promising directions is the development of more potent MCL-1 inhibitors that can selectively induce apoptosis in cancer cells. Additionally, studies can be conducted to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Finally, research can be conducted to investigate the potential synergistic effects of this compound with other chemotherapeutic agents for the treatment of cancer.
合成法
The synthesis of 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride involves several steps. The first step involves the reaction between 2,3-dimethylphenol and 1-chlorobutane to form 6-chloro-2,3-dimethylphenol. The second step involves the reaction between 6-chloro-2,3-dimethylphenol and morpholine to form 4-(6-chloro-2,3-dimethylphenoxy)morpholine. The final step involves the reaction between 4-(6-chloro-2,3-dimethylphenoxy)morpholine and hydrochloric acid to form 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride.
科学的研究の応用
Several scientific studies have been conducted to investigate the potential applications of 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride in the field of pharmacology. One of the most promising applications of this compound is its role as an inhibitor of MCL-1, a protein that is overexpressed in several types of cancer. Studies have shown that MCL-1 inhibition can induce apoptosis in cancer cells and thus, can be used as a potential therapeutic approach for the treatment of cancer.
特性
IUPAC Name |
4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.ClH/c1-13-5-6-15(17)16(14(13)2)20-10-4-3-7-18-8-11-19-12-9-18;/h5-6H,3-4,7-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMMGAACCYRXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)OCCCCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(6-Chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5404430.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5404437.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5404445.png)
![(3S*,4R*)-1-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5404452.png)


![1-[1-(2-ethylbenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5404461.png)
![N-allyl-7-{5-[(methylthio)methyl]-2-furoyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5404467.png)
![8-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5404473.png)


![2-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5404504.png)
![5-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5404510.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)